molecular formula C15H15NO B1392017 2-(2,5-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187166-82-0

2-(2,5-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392017
M. Wt: 225.28 g/mol
InChI Key: WIYJETJAJDMCJD-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethylbenzoyl)-4-methylpyridine” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylbenzoyl)-4-methylpyridine” would be based on the structures of its components. Pyridine has a trigonal planar geometry at the nitrogen atom with bond angles of approximately 120 degrees. The 2,5-dimethylbenzoyl group would add complexity to the structure .


Chemical Reactions Analysis

As a nitrogen-containing compound, “2-(2,5-Dimethylbenzoyl)-4-methylpyridine” would likely participate in a variety of chemical reactions. These could include electrophilic substitution reactions and reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Dimethylbenzoyl)-4-methylpyridine” would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. It is also a weak base, with a pKa of about 5.2 .

Scientific Research Applications

Photochemical Studies and Synthesis

  • Research in photochemistry revealed that ultraviolet irradiation of compounds like 2-aminopyridine leads to the formation of 1,4-dimers, showcasing the potential of such compounds in photochemical reactions and synthetic chemistry (Taylor & Kan, 1963).

  • Studies on mono-cyclometalated Pt(II) complexes, involving derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine, emphasize their significance in the development of electroluminescent materials (Ionkin et al., 2005).

Molecular and Crystal Structure Analysis

  • Crystal and molecular structures of derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine have been investigated, providing insights into their potential application in materials science (Karczmarzyk & Malinka, 2004).

DNA Binding and Photocleavage

  • Research on mixed polypyridyl ruthenium(II) complexes, incorporating derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine, has shown their ability to bind and cleave DNA, pointing to potential applications in biochemistry (Tan & Chao, 2007).

Intramolecular Reactions and Ligand Design

  • Studies on intramolecular reactions involving derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine have contributed to understanding the design of ligands in coordination chemistry (Arevalo et al., 2017).

Antioxidant, Antitumor, and Antimicrobial Activities

  • Derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine have been explored for their antioxidant, antitumor, and antimicrobial activities, indicating their potential in pharmacology (El‐Borai et al., 2013).

DNA-binding Behaviors and Ligand Effects

  • The impact of ancillary ligands of polypyridyl ruthenium(II) complexes, including derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine, on DNA-binding behaviors has been extensively studied, revealing their significance in the field of bioinorganic chemistry (Xu et al., 2003).

Catalysis and Reaction Kinetics

  • Research involving derivatives of 2-(2,5-Dimethylbenzoyl)-4-methylpyridine has contributed to understanding catalysis and reaction kinetics, particularly in the context of hydrodesulfurization and hydrodenitrogenation (Egorova & Prins, 2004).

Safety And Hazards

Like many organic compounds, “2-(2,5-Dimethylbenzoyl)-4-methylpyridine” should be handled with care. It’s important to use appropriate personal protective equipment and follow safe laboratory practices .

properties

IUPAC Name

(2,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-12(3)13(8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYJETJAJDMCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224053
Record name (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187166-82-0
Record name (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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